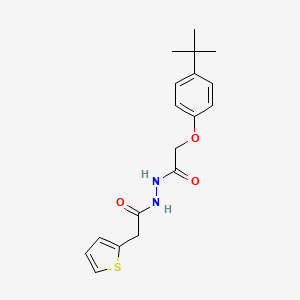
2-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has been widely used in scientific research. This compound is also known as BBAT and has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmaceuticals. BBAT has unique properties that make it an important compound in scientific research.
作用機序
BBAT acts as a chelating agent for metal ions, particularly copper ions. The complex formed between BBAT and copper ions has been shown to have a high affinity for DNA. This complex can cause DNA damage and induce apoptosis in cancer cells. BBAT has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects:
BBAT has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have antioxidant properties and can scavenge free radicals. BBAT has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. BBAT has been shown to have neuroprotective properties and can protect neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
BBAT has several advantages for lab experiments. This compound is easy to synthesize and has a high purity. BBAT is stable under normal laboratory conditions and can be stored for a long time without decomposition. However, BBAT has some limitations for lab experiments. This compound is toxic and can cause skin and eye irritation. BBAT should be handled with care and appropriate safety measures should be taken when working with this compound.
将来の方向性
BBAT has several potential future directions in scientific research. This compound can be used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BBAT can also be used in the development of new analytical methods for the determination of copper ions in various samples. Future research can focus on the optimization of the synthesis method of BBAT, the development of new applications for this compound, and the investigation of the mechanism of action of BBAT in various biological systems.
Conclusion:
In conclusion, 2-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has been widely used in scientific research. This compound has unique properties that make it an important compound in various fields of research. BBAT has been used as a ligand for metal ions, a fluorescent probe, and a drug candidate. BBAT has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. BBAT has several advantages for lab experiments, but also has some limitations. Future research can focus on the optimization of the synthesis method of BBAT, the development of new applications for this compound, and the investigation of the mechanism of action of BBAT in various biological systems.
合成法
BBAT can be synthesized by the reaction of 2-bromobenzaldehyde with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-ylhydrazine. This reaction is carried out in the presence of a suitable solvent and a catalyst. The reaction yields BBAT as a white crystalline solid with a melting point of 186-188°C. The purity of BBAT can be improved by recrystallization.
科学的研究の応用
BBAT has been extensively used in scientific research as a ligand for metal ions, particularly copper ions. The complex formed between BBAT and copper ions has been used in the development of new analytical methods for the determination of copper ions in various samples. BBAT has also been used as a fluorescent probe for the detection of copper ions in living cells. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
3-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O/c1-7-10(18)14-11(17-15-7)16-13-6-8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,14,16,17,18)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDDEBMJHPPFJB-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-{3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6120231.png)

![1-chloro-2-{[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propen-1-yl]thio}cyclopentane](/img/structure/B6120244.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6120253.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6120257.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6120265.png)
![5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6120268.png)

![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)

![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)